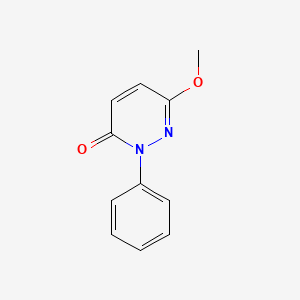
C15H16Cl3NO2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C15H16Cl3NO2 is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C15H16Cl3NO2 involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of a chlorinated aromatic compound with a nitrogen-containing reagent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.
化学反应分析
Types of Reactions
C15H16Cl3NO2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of This compound are typically carried out under controlled temperatures and pressures to ensure the desired outcome. Solvents like acetonitrile, methanol, and toluene are commonly used, along with catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.
科学研究应用
C15H16Cl3NO2: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological targets.
Industry: is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of C15H16Cl3NO2 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
C15H16Cl3NO2: can be compared with other similar compounds to highlight its uniqueness:
This compound: vs. : While both compounds have similar molecular structures, the presence of different functional groups can lead to variations in their chemical reactivity and biological activity.
This compound: vs.
属性
IUPAC Name |
3-[2-[(2,4-dichlorophenyl)methylamino]-1-hydroxyethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2.ClH/c16-12-5-4-11(14(17)7-12)8-18-9-15(20)10-2-1-3-13(19)6-10;/h1-7,15,18-20H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQOURCFDCMMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CNCC2=C(C=C(C=C2)Cl)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5410172.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5410179.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5410184.png)
![2-[methyl(2-phenylethyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5410200.png)
![2-cyclohexyl-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]acetamide](/img/structure/B5410204.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5410210.png)
![7-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5410218.png)

![N-[1-(2,4-dimethylphenyl)propyl]propanamide](/img/structure/B5410232.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5410239.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5410245.png)
![2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5410247.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410263.png)
